1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as 2-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, is a carbaldehyde compound that has been widely studied in both scientific research and laboratory experiments. It is a colorless solid with a melting point of 67-69 °C. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
Antimicrobial Activity and Chitosan Schiff Bases : A study synthesized heteroaryl pyrazole derivatives, closely related to 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde, and reacted them with chitosan to form Schiff bases. These compounds were characterized and tested for biological activity against various bacteria and fungi. Results indicated antimicrobial activity dependent on the Schiff base moiety, with no cytotoxic activity observed in the MTT assay (Hamed et al., 2020).
Novel Antimicrobial Agents via Vilsmeier–Haack Reaction : A related study synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds were characterized and screened for their antimicrobial and antioxidant activities. Some displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Crystallographic and Structural Analysis
Crystal Structure Analysis : Research on a structurally similar compound, 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde, revealed its L-shaped structure. The study involved detailed crystallographic analysis, providing insights into the molecular conformation and interactions within the crystal lattice (Butcher et al., 2007).
Novel Chalcone Synthesis and Analysis : Another study focused on the synthesis of quinolinyl chalcones containing a pyrazole group, similar in structure to the compound of interest. These compounds were characterized using various spectroscopic methods and X-ray crystallography, highlighting their potential as antimicrobial agents (Prasath et al., 2015).
Biological and Pharmacological Applications
Anti-Inflammatory and Analgesic Activities : A study utilized 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, similar to the compound , for synthesizing new heterocycles. These compounds were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. The majority showed both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
- -substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their anti-inflammatory and analgesic activities. The formation of these derivatives was achieved by treating Vilsmeier-Haack reagent, showcasing their potential pharmacological benefits (Selvam et al., 2011).
Synthesis and Properties of Pyrazole-Based Compounds
Synthesis and Antioxidant Activity : Research focusing on the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives evaluated these compounds for their antioxidant and anti-inflammatory activities. This study demonstrates the versatility and potential biological importance of pyrazole-based compounds (Sudha et al., 2021).
Antimicrobial Screening of Diphenyl Pyrazolylmethylanilines : Another study described the direct reductive amination of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and its derivatives with various substituted aromatic amines. The synthesized diphenyl pyrazolylmethylaniline derivatives were tested for their antifungal and antibacterial activity, providing insights into the application of these compounds in antimicrobial therapy (Bawa et al., 2011).
properties
IUPAC Name |
1-(2-methylphenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-7-10(8-14)6-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVZBODPCRDKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402047 | |
Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
75815-74-6 | |
Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75815-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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